molecular formula C23H11BrO7 B2612164 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate CAS No. 869079-28-7

6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate

Cat. No.: B2612164
CAS No.: 869079-28-7
M. Wt: 479.238
InChI Key: ICHHMVPNOLHHDF-UHFFFAOYSA-N
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Description

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate is a complex organic compound that features a bromine atom, two chromene units, and a furan carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene units, followed by the introduction of the bromine atom and the furan carboxylate group. Common reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate is unique due to its combination of chromene and furan units, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11BrO7/c24-13-3-6-18-12(8-13)9-17(22(26)31-18)16-11-21(25)30-20-10-14(4-5-15(16)20)29-23(27)19-2-1-7-28-19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHHMVPNOLHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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